![molecular formula C18H11F2N3O2S B2898438 N-(3,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 689745-56-0](/img/structure/B2898438.png)

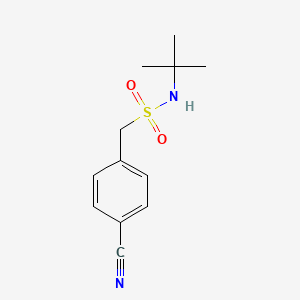

N-(3,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

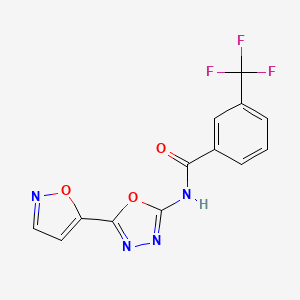

Description

This compound is a heterocyclic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a thieno group, which is a five-membered ring containing a sulfur atom, and a carboxamide group, which is a functional group derived from carboxylic acids.

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The pyrimidine ring could also undergo various reactions depending on the conditions .Scientific Research Applications

Heterocyclic Chemistry and Organic Synthesis

- The compound is relevant in heterocyclic chemistry, particularly in studies involving thieno[2,3-d]pyrimidines, which are synthesized from various starting materials for diverse applications (Clark & Hitiris, 1984).

Antimicrobial and Anti-inflammatory Properties

- Thieno[2,3-d]pyrimidine derivatives, including similar compounds, have shown remarkable antimicrobial and anti-inflammatory activities, making them a point of interest in medicinal chemistry (Tolba et al., 2018).

Biological Activity Studies

- The compound's structural class, thieno[2,3-d]pyrimidines, has been extensively studied for their biological activities, leading to the synthesis of various derivatives with potential biological implications (Al-Taisan et al., 2010).

Material Science Applications

- Compounds with a similar structural framework have been used in the synthesis of new aromatic polyamides, indicating potential applications in material science and engineering (Choi & Jung, 2004).

Pharmaceutical Research

- Thieno[2,3-d]pyrimidine derivatives are a focus in pharmaceutical research due to their varied biological and medicinal properties, such as antimicrobial activity (Kolisnyk et al., 2015).

Advanced Organic Synthesis Techniques

- The synthesis of these compounds often involves advanced organic synthesis techniques, indicating their significance in the development of new synthetic methodologies (Bakhite et al., 2002).

Potential in Vascular Biology

- Some derivatives in this chemical class have been identified as potent inhibitors in vascular biology, particularly targeting VEGF receptor-2 kinase, which is crucial for blood vessel development in tumors (Song, 2007).

Mechanism of Action

Target of Action

It is known that pyridopyrimidine derivatives, to which this compound belongs, have shown therapeutic interest . They are often used on several therapeutic targets .

Mode of Action

Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . These are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

It is known that pyrimidine derivatives can block the g2-m phase of the cell cycle by accumulating the contents at the s phase . This leads to a decrease in mitochondrial membrane potential, making these derivatives potential anticancer agents .

Result of Action

It is known that pyrimidine derivatives can have anticancer effects by inhibiting protein kinases and blocking the g2-m phase of the cell cycle .

Action Environment

It is known that the nature of functional groups, electronic and steric effects can affect the possibility of the dimroth rearrangement and its course . This rearrangement is a key step in the synthesis of condensed pyrimidines, which are structural fragments of antiviral agents .

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N3O2S/c1-9-3-2-6-23-15(9)22-17-11(18(23)25)8-14(26-17)16(24)21-10-4-5-12(19)13(20)7-10/h2-8H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRNNKUGUHFGIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2898356.png)

![Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2898361.png)

![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2898365.png)

![(E)-methyl 4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2898369.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2898371.png)

![2-(2-bromobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2898375.png)

![3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2898377.png)

![2-(3-methoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2898378.png)